molecular formula C18H21F3N4O2 B2985015 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2201329-60-2

2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2985015
CAS No.: 2201329-60-2
M. Wt: 382.387
InChI Key: QRTLCHORNPXHKR-UHFFFAOYSA-N
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Description

2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a synthetic organic compound with the molecular formula C18H21F3N4O2 and a molecular weight of 382.4 g/mol . This complex molecule is built on a hybrid architecture, featuring a piperidine ring connected to both a 1,5-dimethyl-1H-pyrazole carbonyl unit and a 6-(trifluoromethyl)pyridyl group via a methoxy bridge. This specific structure suggests significant potential for pharmacological research, as both the pyrazole and trifluoromethylpyridine motifs are well-established pharmacophores in medicinal chemistry . Pyrazole derivatives are recognized as pharmacologically important active scaffolds and are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The incorporation of a piperidine moiety further enhances the drug-like properties of molecules and is commonly found in compounds targeting the central nervous system. Furthermore, the strategic inclusion of the trifluoromethyl (CF3) group on the pyridine ring is a common practice in modern drug design. The -CF3 group is highly lipophilic, which can improve cell membrane permeability, and is also electron-withdrawing, which can influence the molecule's binding affinity and metabolic stability . Researchers may find this compound particularly valuable as a building block or as a reference standard in high-throughput screening, structure-activity relationship (SAR) studies, and for the development of novel kinase inhibitors or other targeted therapies . This product is provided for non-human research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-12-10-14(23-24(12)2)17(26)25-8-6-13(7-9-25)11-27-16-5-3-4-15(22-16)18(19,20)21/h3-5,10,13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTLCHORNPXHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives can interact with a variety of biological targets. More research is needed to identify the specific targets of this compound.

Mode of Action

Pyrazole derivatives are known to exhibit diverse biological activities through various modes of action. The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biological Activity

The compound 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20F3N4O2C_{18}H_{20}F_{3}N_{4}O_{2}. Its structure consists of a pyrazole ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine. The unique combination of these functional groups contributes to its biological activity.

PropertyValue
Molecular Weight368.37 g/mol
IUPAC Name(1,5-dimethylpyrazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
CAS Number2379986-08-8

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may modulate enzyme activity and receptor signaling pathways, which can lead to anti-inflammatory and antimicrobial effects. Specifically, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have documented the effectiveness of similar pyrazole derivatives against various bacterial strains such as E. coli and S. aureus . The compound under discussion may share these properties due to its structural similarities.

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, a related pyrazole derivative showed up to 85% inhibition of TNF-α at specific concentrations . This suggests that the compound may also possess potent anti-inflammatory properties.

Antitumor Activity

Pyrazole derivatives have been explored for their antitumor potential. They have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by BRAF and EGFR . The specific compound may exhibit similar antitumor effects, warranting further investigation.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole carboxamides against fungal strains, revealing notable antifungal activity .
  • Anti-inflammatory Effects : In another study, compounds were synthesized that inhibited TNF-α production significantly compared to standard drugs .
  • Antitumor Potential : Research has indicated that certain pyrazole derivatives can effectively inhibit tumor growth in various cancer models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally analogous pyridine derivatives, focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Structural and Functional Group Comparisons

Compound Name Core Structure Substituent on Piperidine Molecular Weight Key Features Reference
Target Compound: 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine Pyridine 1,5-dimethyl-1H-pyrazole-3-carbonyl Not provided Carbonyl linker; steric bulk from pyrazole methyl groups; potential H-bonding N/A
BK80214: 2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine Pyridine (1-methyl-1H-pyrazol-4-yl)methyl 354.37 Methylene linker; pyrazole methyl at position 4; reduced polarity
2198506-81-7: 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine Pyridine 2-(2H-1,2,3-triazol-2-yl)ethyl 355.36 Triazole heterocycle; ethyl spacer; potential π-π interactions
MAP3K12 Inhibitor: 5-[5-[1-(Oxetan-3-yl)piperidin-4-yl]-1-propan-2-ylpyrazol-3-yl]-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine 1-(Oxetan-3-yl)piperidin-4-yl Not provided Oxetane substituent; IC50 = 485 nM, Ki = 2.3 nM; kinase inhibition
2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS 2198358-74-4) Pyridine (1,3,4-oxadiazol-2-yl)methyl Not provided Oxadiazole ring; electron-withdrawing; potential metabolic stability

Key Observations

Substituent Linker Effects: The target compound’s carbonyl linker (pyrazole-3-carbonyl) may enhance hydrogen bonding compared to the methylene linker in BK80214 . This could improve target affinity but reduce membrane permeability.

Heterocycle Variations :

  • Pyrazole vs. Triazole vs. Oxadiazole :

  • Pyrazole (target compound) offers moderate steric bulk and hydrogen-bonding capacity.
  • Triazole (2198506-81-7) provides additional nitrogen atoms for polar interactions .

Biological Activity: The MAP3K12 inhibitor (IC50 = 485 nM) demonstrates that piperidine-substituted trifluoromethyl heterocycles can achieve nanomolar potency in kinase inhibition. The target compound’s pyrazole-carbonyl group may similarly engage catalytic lysine or ATP-binding pockets .

Trifluoromethyl Group :

  • Common across all compounds, this group enhances lipid solubility and resistance to oxidative metabolism, a critical feature for CNS-targeting drugs or prolonged half-life .

Research Findings and Implications

  • Synthetic Accessibility : Compounds like BK80214 and 2198506-81-7 are synthesized via nucleophilic substitution or coupling reactions, suggesting feasible routes for the target compound .
  • Structure-Activity Relationships (SAR) :
    • The 1,5-dimethylpyrazole in the target compound may reduce off-target interactions compared to smaller substituents (e.g., methyl in BK80214) .
    • The carbonyl group could improve binding specificity but may require prodrug strategies to enhance bioavailability.

Q & A

Q. What established synthetic routes are reported for the preparation of 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. For example, describes similar heterocyclic compounds synthesized by coupling pyrazole-carbonyl derivatives with piperidine intermediates under reflux conditions.
  • Step 2: Introduction of the trifluoromethylpyridine moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, as seen in analogous reactions involving trifluoromethylated pyridines ().
  • Step 3: Final purification using column chromatography or recrystallization. Reaction yields can vary (40–70%) depending on steric hindrance and solvent polarity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm regiochemistry of the pyrazole and piperidine moieties. 19^19F NMR is critical for verifying the trifluoromethyl group ().
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%). Buffered mobile phases (pH 6.5 ammonium acetate) improve peak resolution ().
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are commonly used to screen the biological activity of this compound?

  • Enzyme Inhibition Assays: Test against target kinases or receptors using fluorescence polarization or radiometric assays.
  • Cell-Based Assays: Evaluate cytotoxicity (e.g., MTT assay) or target engagement (e.g., luciferase reporter systems). emphasizes standardized protocols for reproducibility, including buffer optimization and controls for solvent interference .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). highlights fractional factorial designs to minimize trial runs while identifying critical factors.
  • Computational Guidance: Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated by ICReDD’s workflow ().
  • Purification Strategies: Explore mixed-mode chromatography or crystallization under controlled pH to isolate stereoisomers .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to active sites. Calibrate force fields using experimental IC50_{50} data.
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over nanosecond timescales to assess stability. supports integrating MD with experimental validation to refine models .

Q. How should researchers address discrepancies in biological activity data across assay platforms?

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity).
  • Data Normalization: Account for batch effects or solvent variability using internal controls ().
  • Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability .

Q. What strategies are effective for elucidating the reaction mechanism of key synthetic steps?

  • Isotopic Labeling: Use 18^{18}O or 2^2H isotopes to track bond formation/cleavage (e.g., in acyl transfer steps; ).
  • Kinetic Studies: Monitor intermediate formation via in situ IR or NMR spectroscopy. ’s reaction path search methods can identify plausible intermediates .

Q. What challenges arise when scaling up synthesis from laboratory to pilot scale?

  • Mixing Efficiency: Transition from batch to flow reactors to improve heat/mass transfer (, RDF2050112).
  • Purification Bottlenecks: Replace column chromatography with continuous crystallization or membrane separation (, RDF2050104).
  • Process Control: Implement PAT (Process Analytical Technology) tools for real-time monitoring of critical quality attributes .

Q. How can in vitro findings be correlated with in vivo efficacy for this compound?

  • Pharmacokinetic Profiling: Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding.
  • Species-Specific Models: Use transgenic animals or humanized systems to bridge interspecies differences. ’s immersive training emphasizes iterative testing across models .

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